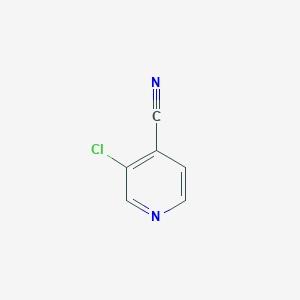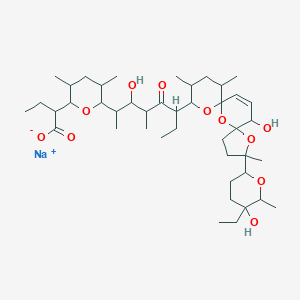
3-Chloro-4-cyanopyridine
Overview
Description
3-Chloro-4-cyanopyridine is a compound used for research and development . It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of 3-Chloro-4-cyanopyridine involves the reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride/phosphorus pentachloride . This reaction yields 3-chloro-4-cyanopyridine in good yield, contrasting the expected chlorination in the 2-position .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-cyanopyridine is C6H3ClN2 . Further analysis of the molecular structure can be found in various studies .Chemical Reactions Analysis
3-Chloro-4-cyanopyridine is involved in various chemical reactions. For instance, it is used in the controlled synthesis of cocrystals by applying the pK a rule . It also participates in reactions with phosphorus oxychloride/phosphorus pentachloride and other compounds .Physical And Chemical Properties Analysis
3-Chloro-4-cyanopyridine is stable under recommended storage conditions and is moisture sensitive . It is incompatible with strong oxidizing agents and strong acids . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide .Scientific Research Applications
Antiproliferative Activity
3-Cyanopyridines have been used in the synthesis of new compounds with antiproliferative activity . For instance, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . These derivatives showed promising antitumor activity against liver carcinoma cell line (HEPG2) .
Survivin Modulation
3-Cyanopyridine derivatives have been synthesized and assessed for their cytotoxic activity against three human cancer cell lines: prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) . These compounds were found to modulate survivin, a protein that inhibits apoptosis and regulates cell division . The compounds induced cell cycle arrest at the G2/M phase, along with an increase in the DNA content in the pre-G1 phase, indicating the incidence of apoptosis .
Apoptosis Induction
In addition to survivin modulation, 3-cyanopyridine derivatives have been found to induce apoptosis . The compounds were subjected to additional study using Annexin V-FITC assay, which showed a marked increase in the early and late apoptotic cells, as well as an increase in the percentage of necrosis .
Proteasome-Dependent Survivin Degradation
Further studies revealed that 3-cyanopyridine derivatives can cause a striking reduction in survivin expression through proteasome-dependent survivin degradation . This process also resulted in a decrease in the expression of some other inhibitor of apoptosis proteins (IAP) family proteins: Livin, XIAP, and C-IAP1 in a concentration-dependent manner .
Anticancer Activity
Substituted cyanopyridines, including 3-cyanopyridines, have been found to have anticancer activities . Some pyridine derivatives were studied for their topoisomerase inhibitory action and cytotoxicity against several human cancer cell lines, marking them as novel anticancer agents .
Antihypertensive Properties
Substituted cyanopyridines were found to have antihypertensive properties . This makes them potential candidates for the development of new drugs for the treatment of hypertension .
Mechanism of Action
Target of Action
3-Chloro-4-cyanopyridine is a pyridine derivative that is primarily used in laboratory organic synthesis processes
Mode of Action
It’s known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile) in the presence of a palladium catalyst .
Biochemical Pathways
As a reagent in the suzuki–miyaura cross-coupling reaction, it can contribute to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the final product .
Result of Action
Its primary use is as a reagent in organic synthesis, contributing to the formation of desired pharmaceutical or agrochemical compounds . The effects of these resulting compounds would depend on their specific structures and functions.
Action Environment
The action of 3-Chloro-4-cyanopyridine can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, its use in the Suzuki–Miyaura cross-coupling reaction requires specific conditions, such as the presence of a palladium catalyst . Additionally, its stability and efficacy can be affected by storage conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloropyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLJPPBGJVCFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443311 | |
| Record name | 3-Chloro-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-cyanopyridine | |
CAS RN |
68325-15-5 | |
| Record name | 3-Chloro-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 3-chloro-4-cyanopyridine described in the research?
A1: The research highlights an unexpected regioselectivity in the chlorination of 4-cyanopyridine N-oxide. [] While chlorination at the 2-position is typically expected, this reaction predominantly yields 3-chloro-4-cyanopyridine. This discovery suggests a unique reaction mechanism involving chloride attack at the 4-position. []
Q2: What is the proposed mechanism for this unexpected synthesis?
A2: While the abstract doesn't delve into the specifics of the proposed mechanism, it indicates that the key feature is a chloride attack at the 4-position of the 4-cyanopyridine N-oxide. [] This implies a departure from typical electrophilic aromatic substitution patterns and suggests further investigation into the intermediates and transition states involved.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4-diacetyloxy-5-(2,6-dioxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B17814.png)


![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)

![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)
![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)






